Phenanthro[4,5-cde][1,2]dithiin
CAS No.: 129449-57-6
Cat. No.: VC0107883
Molecular Formula: C14H8S2
Molecular Weight: 240.338
* For research use only. Not for human or veterinary use.
![Phenanthro[4,5-cde][1,2]dithiin - 129449-57-6](/images/no_structure.jpg)
CAS No. | 129449-57-6 |
---|---|
Molecular Formula | C14H8S2 |
Molecular Weight | 240.338 |
IUPAC Name | 2,3-dithiatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4,6,8(16),9,11(15),12-heptaene |
Standard InChI | InChI=1S/C14H8S2/c1-3-9-7-8-10-4-2-6-12-14(10)13(9)11(5-1)15-16-12/h1-8H |
Standard InChI Key | VUTKQLWOXXWLHM-UHFFFAOYSA-N |
SMILES | C1=CC2=C3C(=C1)SSC4=CC=CC(=C43)C=C2 |
Chemical Identity and Structural Properties
Phenanthro[4,5-cde] dithiin is an organosulfur compound with a polycyclic structure consisting of a phenanthrene skeleton fused with a dithiin ring. The compound features a sulfur-sulfur bond integrated into the aromatic phenanthrene framework, creating a unique electronic configuration that contributes to its distinct chemical and physical properties. This structural arrangement results in a compound with interesting electrochemical characteristics that have attracted attention in battery research and materials science. The positioning of the dithiin ring at the [4,5-cde] position of the phenanthrene backbone creates a specific electronic distribution that influences its reactivity and applications.
Basic Identification Data
The following table presents the essential identification parameters for Phenanthro[4,5-cde] dithiin:
The compound's structure integrates two sulfur atoms into the phenanthrene framework, creating a unique molecular architecture with specific electronic properties. This structural configuration contributes significantly to its reactivity patterns and potential applications in various fields.
Synthesis Methods
Conversion from Phenanthrene
Phenanthro[4,5-cde] dithiin can be synthesized through chemical modification of phenanthrene. This conversion typically involves introducing sulfur atoms at specific positions in the phenanthrene molecule to form the characteristic dithiin ring structure. The process results in the formation of yellow crystals of the dithiin compound, which can then be isolated and purified for further applications or studies.
Related Synthetic Approaches
While direct synthesis information for Phenanthro[4,5-cde] dithiin is limited in the available literature, insights can be gained from the synthesis methods of related thiophene-based compounds. Cyclization reactions play a significant role in the synthesis of similar heterocyclic sulfur compounds. For instance, the cyclization of 1,4-diketone compounds using reagents such as hydrogen sulfide and hydrochloric acid (Paal-Knorr synthesis), phosphorus(V) sulfide, or Lawesson's reagent represents a potentially adaptable approach for synthesizing aromatic sulfur-containing heterocycles like Phenanthro[4,5-cde] dithiin.
The synthesis of structurally related compounds such as phenanthro[1,10-cd] dithiole has been documented, providing comparative methodological frameworks that might be applicable with appropriate modifications. These approaches typically involve the strategic incorporation of sulfur atoms into specific positions of the aromatic backbone, followed by ring closure reactions to form the desired heterocyclic structure.
Physicochemical Properties
Phenanthro[4,5-cde] dithiin exhibits distinctive physicochemical properties derived from its unique molecular structure. The integration of sulfur atoms into the aromatic framework creates a compound with specific solubility characteristics and electronic properties. The compound is notably soluble in organic solvents such as dichloromethane (DCM) and ethyl acetate, which facilitates its use in various laboratory procedures and applications.
The presence of the dithiin ring within the phenanthrene structure creates a particular electronic distribution that contributes to its chemical reactivity and electrochemical behavior. This electronic configuration is especially relevant to its performance in energy storage applications, where electron transfer processes are critical for functionality. The compound's aromatic nature combined with the sulfur-containing heterocycle results in a molecule with both π-electron delocalization and potential redox activity.
This comparative analysis indicates that Phenanthro[4,5-cde] dithiin occupies an intermediate position in terms of discharge capacity among related dithiin compounds. The 6,7-Dithiodibenzo[c,e] dithiin, which contains two disulfide groups per molecule, demonstrates superior performance with the highest discharge capacity and better rechargeability characteristics.
Environmental and Toxicological Considerations
Phenanthro[4,5-cde] dithiin has been identified as an impurity in the synthesis of Tribenzothiophene (T767850), which is known to be a persistent environmental compound. Available toxicological data indicates that Phenanthro[4,5-cde] dithiin is toxic to both aquatic and terrestrial species, suggesting potential environmental concerns associated with its production, use, and disposal.
The compound's environmental persistence and toxicity profile necessitate careful handling and appropriate waste management protocols when used in research or industrial applications. These characteristics also highlight the importance of developing green chemistry approaches for its synthesis and application to minimize environmental impact. The development of appropriate containment strategies and degradation methods represents an important area for future research to mitigate potential environmental risks associated with this compound.
Current Research Directions and Future Perspectives
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